molecular formula C4H8N6O B023585 1,5-Diazido-3-oxapentane CAS No. 24345-74-2

1,5-Diazido-3-oxapentane

Cat. No. B023585
CAS RN: 24345-74-2
M. Wt: 156.15 g/mol
InChI Key: NQEPBRYUGPSVPU-UHFFFAOYSA-N
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Description

1,5-Diazido-3-oxapentane is a multifunctional alkylating agent . It has a molecular formula of C4H8N6O and a molecular weight of 156.15 .


Molecular Structure Analysis

The molecule contains a total of 19 atoms: 8 Hydrogen atoms, 4 Carbon atoms, 6 Nitrogen atoms, and 1 Oxygen atom . It has 18 bonds in total: 10 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 2 positively charged Nitrogen atoms, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

1,5-Diazido-3-oxapentane is a liquid that is soluble in Dichloromethane and DMSO . It should be stored at -20° C .

Scientific Research Applications

Application in Nuclear Waste Management

Specific Scientific Field

This application falls under the field of Nuclear Chemistry .

Comprehensive and Detailed Summary of the Application

“N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide” has been used for the uptake of lanthanides and actinides from nuclear waste streams . This is particularly important in managing nuclear waste, as lanthanides and actinides are radioactive and pose a significant environmental hazard.

Detailed Description of the Methods of Application or Experimental Procedures

A novel technique based on magnetically assisted chemical separation (MACS) has been developed for this purpose . The process involves using “N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide” impregnated magnetic particles . These particles are used to selectively separate radionuclides from pure nitric acid solutions as well as from Simulated Pressurized Heavy Water Reactor-High Level Waste (PHWR-SHLW) .

Thorough Summary of the Results or Outcomes Obtained

The uptake profiles of various metal ions were investigated as a function of time and nitric acid concentrations . The uptake of various metal ions follows the order Eu (III) > Am (III) > Th (IV) > Pu (IV) > U (VI) > Sr (II) > Fe (III) > Cs (I) in pure nitric acid solutions . A high distribution coefficient (Kd) value has been observed for Pu (IV) as compared to Eu (III) and Am (III) in SHLW .

Application in Cerium Extraction

Specific Scientific Field

This application falls under the field of Radioanalytical and Nuclear Chemistry .

Comprehensive and Detailed Summary of the Application

TODGA has been used for the extraction of Cerium (III) from nitric acid solutions . This is particularly important in the separation of trivalent actinides and lanthanides, which is a critical aspect of radioactive waste minimization .

Detailed Description of the Methods of Application or Experimental Procedures

The equilibrium studies included the dependencies of cerium distribution ratio on nitric acid, TODGA, nitrate ion, hydrogen ion, and cerous ion concentrations . The main extracted species is identified as Ce(TODGA)2(NO3)3HNO3 .

Thorough Summary of the Results or Outcomes Obtained

The capacity of Ce loading is approximately 45 mmol/L for a 0.1 M solution of TODGA in n-hexane . The thermodynamic parameters were calculated: K(25 °C) = 3.8 × 10^3, ΔH = -36.7 ± 1.0 kJ/mol, ΔS = -54.6 ± 3.0 J/K mol, and ΔG = -20.4 ± 0.1 kJ/mol .

Application in Radiolytic Degradation Study

Specific Scientific Field

This application falls under the field of Radiation Chemistry .

Comprehensive and Detailed Summary of the Application

TODGA has been used to study the effects of gamma radiation on the degradation of diglycolamide extractants . This is particularly important in understanding and simulating the radiolytic degradation under realistic conditions, which is a limiting aspect for the development of an advanced aqueous nuclear separation process .

Detailed Description of the Methods of Application or Experimental Procedures

The irradiation of a TODGA solvent in the presence of Europium (Eu) metal was carried out, varying the ligand/metal ratio . The goal was to not only study TODGA degradation using HPLC–MS technique but also to identify and quantify its degradation compound under these experimental conditions .

Thorough Summary of the Results or Outcomes Obtained

The results revealed a protection of TODGA molecules due to metal ion complexation, with no observed changes in the degradation pathway, as confirmed by the quantification of formed degradation compounds .

Safety And Hazards

1,5-Diazido-3-oxapentane is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is for research use only and not intended for diagnostic or therapeutic use . Safety data sheets indicate that it is toxic if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

1-azido-2-(2-azidoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEPBRYUGPSVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444939
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diazido-3-oxapentane

CAS RN

24345-74-2
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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